molecular formula C20H18FN3O2 B5516126 N-(3-amino-3-oxopropyl)-N-benzyl-8-fluoro-2-quinolinecarboxamide

N-(3-amino-3-oxopropyl)-N-benzyl-8-fluoro-2-quinolinecarboxamide

Cat. No. B5516126
M. Wt: 351.4 g/mol
InChI Key: CRAQGVVNWPEPLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives are typically synthesized using various methods, including condensation reactions. For instance, Gracheva et al. (1982) described the synthesis of a quinoline derivative by condensing 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with a sulfonamide (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Ye et al. (2018) reported the coupling of secondary N-aryl amides with terminal alkynes to yield substituted quinolines (Ye, Zhu, Geng, & Huang, 2018).

Molecular Structure Analysis

The molecular structures of quinoline derivatives are typically characterized using various spectroscopic methods. For instance, the study by Al-huniti et al. (2007) detailed the structure of substituted thiazepinoquinolinecarboxylic acids based on microanalytical and spectral data (Al-huniti, El-Abadelah, Zahra, Sabri, & Ingendoh, 2007).

Chemical Reactions and Properties

Quinoline derivatives often exhibit interesting chemical reactions. For instance, Mashevskaya et al. (2011) studied the recyclization of pyrroloquinoline triones by the action of benzoic acid hydrazides, leading to the formation of benzamide derivatives (Mashevskaya, Mokrushin, Kuslina, Aliev, & Maslivets, 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives can be varied. Srinivasu et al. (1999) conducted electrochemical studies on quinoline carboxylic acid and its precursors, revealing insights into their electrochemical behavior (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

Chemical Properties Analysis

Quinoline derivatives demonstrate diverse chemical properties. Rilova et al. (2014) explored the DNA methylation inhibition properties of quinoline-based compounds, indicating their potential in biological applications (Rilova et al., 2014).

properties

IUPAC Name

N-(3-amino-3-oxopropyl)-N-benzyl-8-fluoroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-8-4-7-15-9-10-17(23-19(15)16)20(26)24(12-11-18(22)25)13-14-5-2-1-3-6-14/h1-10H,11-13H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAQGVVNWPEPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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